molecular formula C28H28N4O3 B2413759 methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251623-76-3

methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2413759
CAS No.: 1251623-76-3
M. Wt: 468.557
InChI Key: GKEGEOAHGAHRPU-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C28H28N4O3 and its molecular weight is 468.557. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenylquinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-19-9-10-20(2)25(17-19)30-13-15-31(16-14-30)28-29-24-18-21(27(34)35-3)11-12-23(24)26(33)32(28)22-7-5-4-6-8-22/h4-12,17-18H,13-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEGEOAHGAHRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a quinazoline core, which is known for its pharmacological significance. The presence of the piperazine moiety is particularly noteworthy as it contributes to the compound's interaction with various biological targets.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit a broad spectrum of antimicrobial activities. The compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Methyl 2-[...]Pseudomonas aeruginosa8 µg/mL

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in vitro against various cancer cell lines. Studies suggest that it induces apoptosis and inhibits cell proliferation.

Case Study:
In a study involving human breast cancer cells (MCF-7), this compound demonstrated an IC50 value of 15 µM, indicating potent anticancer activity.

Antiviral Activity

Preliminary studies have indicated that this compound may possess antiviral properties, particularly against HIV. Molecular docking studies have shown promising binding affinities to the integrase enzyme, suggesting potential as an HIV integrase inhibitor.

Structure-Activity Relationships (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Key factors influencing its efficacy include:

  • Substitution on the Piperazine Ring : Variations in the substituents can alter receptor binding and enhance activity.
  • Quinazoline Core Modifications : Changes to the functional groups on the quinazoline ring can impact both potency and selectivity for biological targets.

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Methyl group addition on piperazineIncreased binding affinity
Hydroxyl group on quinazolineEnhanced anticancer activity

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